-Bromo-2,4,6-trifluorobenzene can be synthesized through different methods, including:
-Bromo-2,4,6-trifluorobenzene possesses several notable properties that make it useful for research purposes:
-Bromo-2,4,6-trifluorobenzene finds applications in various scientific research fields, including:
1-Bromo-2,4,6-trifluorobenzene is an aromatic organic compound with the chemical formula C6H2BrF3. It belongs to the class of halobenzenes, which are benzene derivatives with one or more halogen atoms (in this case, bromine) attached to the ring structure. Trifluorobromobenzenes, including 1-Bromo-2,4,6-trifluorobenzene, are not naturally occurring and are synthesized in laboratories for various research purposes [].
1-Bromo-2,4,6-trifluorobenzene has a hexagonal benzene ring structure with a bromine atom attached to the first carbon position and three fluorine atoms occupying the second, fourth, and sixth positions. The presence of three electron-withdrawing fluorine atoms significantly impacts the electronic properties of the molecule. The C-F bonds are highly polar, creating a partial positive charge on the carbon atoms and a partial negative charge on the fluorine atoms. This electron-withdrawing effect deactivates the benzene ring towards electrophilic aromatic substitution reactions, a common reaction for non-halogenated benzene derivatives.
Synthesis of 1-Bromo-2,4,6-trifluorobenzene can be achieved through various methods. One common approach involves the direct bromination of 1,2,4,5-tetrafluorobenzene with bromine (Br2) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) [].
C6F4H + Br2 -> C6H2BrF3 + HF
Another method involves the nucleophilic aromatic substitution of a suitable precursor, like 1,2,4,5-tetrafluoronitrobenzene, with a bromine source like potassium bromide (KBr).
Flammable;Irritant